molecular formula C18H11F2N5O B2587675 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894062-85-2

2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2587675
CAS No.: 894062-85-2
M. Wt: 351.317
InChI Key: LYNNRBJMGCJLJN-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a 2,4-difluorobenzamide moiety via a phenyl bridge. The triazolo[4,3-b]pyridazine scaffold is known for its versatility in drug design, often contributing to strong binding interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects . The 2,4-difluorobenzamide substituent may enhance metabolic stability and target affinity compared to non-fluorinated analogs, as seen in related compounds .

Properties

IUPAC Name

2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O/c19-12-4-5-14(15(20)9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNNRBJMGCJLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a heterocyclic diamine with a nitrite, followed by the reaction with hydrazine hydrate and dicarbonyl compounds to form the triazolopyridazine ring . The benzamide moiety is then introduced through a coupling reaction with the appropriate benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds . Additionally, the use of continuous flow reactors can improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical intermediate. Its structure suggests activity against various biological targets, particularly in the development of anti-cancer and anti-inflammatory drugs. Research indicates that similar compounds can inhibit key enzymes involved in cancer progression, such as histone acetyltransferase PCAF (p300/CBP-associated factor), which modulates gene expression related to tumor growth.

Case Studies

  • Inhibition of Cancer Cell Proliferation : Preliminary studies have shown that derivatives of triazolo-pyridazine compounds exhibit cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.97 µM against FABP4, indicating potential for further development as an anti-cancer agent .
  • Anti-inflammatory Activity : Compounds with similar scaffolds have been reported to reduce inflammation in preclinical models by modulating inflammatory pathways. This suggests that 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may possess similar properties.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds and polymers. Its synthetic routes typically involve multi-step processes starting from commercially available precursors. Key steps include:

  • Formation of the Triazolopyridazine Core : Cyclization reactions using hydrazine and substituted nitriles under reflux conditions are common.
  • Electrophilic Fluorination : The introduction of difluoro groups is achieved through reactions with reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Material Science

Development of Novel Materials
The unique electronic and optical properties of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide make it a candidate for applications in material science. Research into its properties could lead to the development of new materials for electronic devices or photonic applications.

Summary of Applications

Field Applications
Medicinal ChemistryPotential anti-cancer and anti-inflammatory drug development; inhibition of key enzymes
Organic SynthesisBuilding block for complex heterocycles; multi-step synthetic processes
Material ScienceDevelopment of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. For example, as a c-Met kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide with structurally related triazolo[4,3-b]pyridazine derivatives, focusing on substituent effects, biological activity, and molecular interactions.

Structural Analogues and Substituent Effects

Key structural variations among triazolo[4,3-b]pyridazine derivatives include:

  • Substituents on the benzamide/phenyl ring : The 2,4-difluoro group in the target compound contrasts with methyl (C1632), nitro, or hydroxy groups in analogs, which influence electronic properties and steric bulk.
  • Core modifications : Pyridine (e.g., compound 10 in ) or pyrazole (E-4b in ) rings replace the benzamide in some derivatives, altering binding modes.

Molecular Interactions and Docking Studies

  • Calpain-1 Inhibition : Pyridine-linked triazolo derivatives (e.g., compound 10) interact with Trp168 via π-stacking and H-bonding . The target compound’s benzamide moiety may form analogous interactions, with fluorine atoms enhancing electrostatic interactions.
  • LIN28 Binding : C1632’s methylacetamide group fits into LIN28’s hydrophobic pocket, while the target compound’s bulkier benzamide might sterically hinder this interaction .

Biological Activity

2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves several steps:

  • Formation of the Triazolopyridazine Core : This step generally includes cyclization reactions using hydrazine and various substituted nitriles under reflux conditions.
  • Introduction of Difluoro Groups : Electrophilic fluorination reactions are employed to introduce the difluoro groups using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds similar to 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide against various pathogens. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The compounds were also assessed for cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating low toxicity levels.

Antiparasitic Activity

The compound has been investigated for its efficacy against Cryptosporidium parvum, a major cause of cryptosporidiosis. Research indicates that triazolopyridazine derivatives exhibit rapid elimination of the parasite in vitro . In comparative studies, compounds like MMV665917 demonstrated superior activity in reducing parasite numbers compared to traditional treatments such as nitazoxanide.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the aryl tail group and linker regions significantly impact biological activity. For instance:

CompoundAryl SubstituentIC50 (μM)Activity Type
6a4-Pyridinyl1.35Antitubercular
12a3-Chlorophenyl0.50Antiparasitic
7e3-Fluorophenyl2.00Antitubercular

These findings suggest that specific substitutions can enhance potency against targeted pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Tuberculosis Treatment : A study demonstrated that certain benzamide derivatives exhibited promising anti-tubercular activity with favorable pharmacokinetic profiles.
  • Cryptosporidiosis Management : Another case focused on the elimination rates of C. parvum, showing that certain derivatives could effectively reduce parasite loads in infected cultures .

Q & A

Basic Research Question

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR confirms regiochemistry of triazolopyridazine and substituent positions (e.g., fluorine integration at δ ~160 ppm in ¹⁹F NMR) .
    • HRMS : Validates molecular weight (e.g., exact mass matches C₁₈H₁₂F₂N₅O) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
    Methodological Tip : Use recrystallization (e.g., EtOAc/PE) for final purification and X-ray crystallography (if crystals form) for absolute configuration confirmation .

What in vitro assays are used to evaluate its biological activity, and how are contradictions in data resolved?

Advanced Research Question

  • Antiproliferative Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) with IC₅₀ calculations. Note: Discrepancies may arise from cell line-specific sensitivity or assay duration .
  • Mechanistic Studies :
    • PDE4 Inhibition : Radiolabeled cAMP hydrolysis assays across PDE4 isoforms (A-D) to determine selectivity (e.g., IC₅₀ < 10 nM for PDE4A) .
    • Cancer Stem Cell (CSC) Targeting : Tumorsphere formation assays to assess differentiation effects (e.g., Lin-28/let-7 pathway modulation) .
      Data Resolution : Cross-validate with orthogonal assays (e.g., Western blot for target protein expression) and use isoform-specific PDE4 inhibitors as controls .

How can structure-activity relationship (SAR) studies optimize selectivity for PDE4 isoforms?

Advanced Research Question

  • Critical Substituents :
    • Catechol Diether Moieties : Substituents like 4-methoxy-3-(tetrahydrofuran-3-yloxy) enhance PDE4A/B affinity (e.g., compound 18 in ).
    • Fluorine Positioning : 2,4-Difluoro on benzamide improves metabolic stability without compromising binding .
  • Selectivity Testing : Screen against a panel of 21 PDE family members to exclude off-target effects (e.g., PDE1/5 inhibition) .
    Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4 catalytic domains and guide substituent modifications .

What computational approaches elucidate binding mechanisms and guide inhibitor design?

Advanced Research Question

  • Docking Studies : Align the compound with PDE4A’s catalytic site (PDB: 1F0J). Key interactions include:
    • Hydrogen Bonding : Triazolopyridazine N-atoms with Gln₄₈₉.
    • Hydrophobic Contacts : Difluorophenyl group with Phe₅₀₆ .
  • MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to identify flexible regions impacting selectivity .
    Methodological Tip : Validate docking poses with mutagenesis (e.g., Q489A mutation reduces potency) and compare with co-crystallized ligands (e.g., rolipram) .

How does substitution of the triazolopyridazine core impact off-target effects in biochemical assays?

Advanced Research Question

  • Thrombin Inhibition Loss : Replacing benzamidine with triazolopyridazine abolishes thrombin affinity (Ki > 300 μM), confirming moiety-specific activity .
  • Platelet Receptor Selectivity : Loss of fibrinogen receptor binding (IC₅₀ > 100 μM) highlights the benzamide’s role in target engagement .
    Methodological Tip : Use SPR (surface plasmon resonance) to quantify binding kinetics for off-targets and prioritize analogs with >100-fold selectivity .

What strategies mitigate metabolic instability in vivo while retaining potency?

Advanced Research Question

  • Metabolic Hotspots : Fluorine substitution (e.g., 2,4-difluoro) reduces CYP450-mediated oxidation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl carbamate) to enhance solubility and gradual release .
    Methodological Tip : Perform microsomal stability assays (human liver microsomes) and LC-MS/MS to identify major metabolites .

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